molecular formula C₂₀H₂₄N₂O₃ B022111 3-Hydroxyquinidine CAS No. 53467-23-5

3-Hydroxyquinidine

Cat. No. B022111
CAS RN: 53467-23-5
M. Wt: 340.4 g/mol
InChI Key: BSRUJCFCZKMFMB-LGWHJFRWSA-N
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Description

Synthesis Analysis

3-Hydroxyquinidine can be synthesized through synthetic chemical modification or microbial oxidation of quinidine. The process involves intricate steps that have been explored through various methodologies, including condensation reactions and the application of microbial enzymes. The synthesis provides insights into the stereochemistry and functional group transformations specific to the compound (Carroll et al., 1991).

Molecular Structure Analysis

The molecular structure of 3-Hydroxyquinidine has been elucidated using a combination of 1H and 13C NMR, IR, UV, and mass spectral analysis, complemented by single-crystal X-ray analysis. These studies reveal the conformational preferences and the absolute stereochemistry of 3-Hydroxyquinidine, highlighting its 3S configuration and providing a foundation for understanding its chemical behavior (Carroll et al., 1991).

Chemical Reactions and Properties

3-Hydroxyquinidine undergoes various chemical reactions, including condensation with aryl ketones and hydroxylamine, and cyclization with internal alkynes. These reactions are pivotal for synthesizing isoquinolines and heterocycle-fused pyridines, demonstrating the compound's versatility in organic synthesis. The reaction conditions and catalysts, such as rhodium(III) catalysis, play a critical role in these transformations (Zheng et al., 2012).

Scientific Research Applications

  • Cardiovascular Effects : 3-OHQ significantly enhances the pharmacologic effect of quinidine by prolonging the QTc interval in healthy subjects. This additive effect is important in the context of cardiac arrhythmias treatment (Vožeh et al., 1987). Additionally, oral administration of 3-OHQ increases heart rate, QRS duration, and QTc interval in healthy volunteers, indicating its potent cardiovascular effects (Lecocq et al., 1988).

  • Antiarrhythmic Activity : The combination of 3-hydroxyquinidine and quinidine shows additive antiarrhythmic effects in experimental reperfusion arrhythmias, indicating a synergistic effect in cardiac therapy (Vožeh et al., 1987).

  • Pharmacokinetics and Toxicity : Studies have shown that the pharmacokinetic properties of 3-OHQ vary with age, requiring dose adjustments. Elevated levels of 3-OHQ can lead to clinically significant quinidine toxicity, even with non-toxic serum quinidine levels (Drayer et al., 1980), (Killeen & Bowers, 1987).

  • Analytical Methods : High-pressure liquid chromatography (HPLC) methods have been developed for the accurate measurement of quinidine and 3-OHQ in human serum, which is crucial for monitoring drug levels and ensuring appropriate dosing (Drayer, Restivo & Reidenberg, 1977).

  • COVID-19 Treatment Potential : There has been research into the efficacy of chloroquine and hydroxychloroquine, compounds related to quinidine, in treating COVID-19. However, the effectiveness and safety of these treatments are still under debate (Meo, Klonoff & Akram, 2020), (Singh, Chauhan & Kakkar, 2020).

Safety And Hazards

The safety data sheet for 3-Hydroxyquinidine can be found in the references .

Future Directions

The pharmacokinetics and pharmacodynamics of quinidine and 3-Hydroxyquinidine based upon measurements of total and unbound serum concentrations were determined after a single dose (400 mg) and at steady state (200 mg every 6 h) . This could be a potential area for future research.

properties

IUPAC Name

(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRUJCFCZKMFMB-LGWHJFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024742
Record name (3S)-hydroxyquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyquinidine

CAS RN

53467-23-5
Record name (9S)-6′-Methoxycinchonan-3,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53467-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyquinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S)-hydroxyquinidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYQUINIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
426
Citations
RA Wooding‐Scott, J Smalley, J Visco… - British journal of …, 1988 - Wiley Online Library
1. The pharmacokinetics and pharmacodynamics of quinidine and 3‐ hydroxyquinidine based upon measurements of total and unbound serum concentrations were determined after a …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
S Vozeh, M Bindschedler, HR Ha, G Kaufmann… - The American journal of …, 1987 - Elsevier
The relation between serum concentration of 3-hydroxyquinidin (3-OHO), a major metabolite of quinidine in humans, and the pharmacologic effect alone and in combination with the …
Number of citations: 14 www.sciencedirect.com
RA Wooding-Scott, J Visco, RL Slaughter - American Heart Journal, 1987 - Elsevier
… unbound concentrations of quinidine and 3-hydroxyquinidine … of unbound quinidine and unbound 3-hydroxyquinidine … active species, 3-hydroxyquinidine concentrations represent a …
Number of citations: 9 www.sciencedirect.com
F Nielsen, KK Nielsen, K Brøsen - Journal of Chromatography B …, 1994 - Elsevier
A specific and sensitive method for the quantitation of quinidine, (3S)-3-hydroxyquinidine, quinidine N-oxide, and dihydroquinidine in plasma and urine has been developed. The …
Number of citations: 37 www.sciencedirect.com
H Zhang, PF Coville, RJ Walker… - British journal of …, 1997 - Wiley Online Library
… These findings could of quinidine appear to be 3-hydroxyquinidine… to form 3-hydroxyquinidine and quinidine-N-oxide … which had a similar retention time to 3-hydroxyquinidine, but this …
Number of citations: 87 bpspubs.onlinelibrary.wiley.com
DE Drayer, M Hughes, B Lorenzo… - Clinical …, 1980 - Wiley Online Library
In the sera from 42 patients receiving quinidine, (3S)‐3‐hydroxyquinidine (3‐OH), an active metabolite of quinidine, and quinidine were determined by high‐pressure liquid …
Number of citations: 39 ascpt.onlinelibrary.wiley.com
F IvyáCarroll, S WayneáMascarella - Journal of the Chemical …, 1991 - pubs.rsc.org
… 3-hydroxyquinidine by 'H and 13C NMR, IR, UV and mass spectral analysis. Previously published comparisons of the 13C NM R spectra of 3- hydroxyquinidine … (3S)-3-Hydroxyquinidine …
Number of citations: 0 pubs.rsc.org
FI Carroll, A Philip, MC Coleman - Tetrahedron Letters, 1976 - Elsevier
… and their structures were shown to be 3-hydroxyquinidine … 18 -- -* (35)-3-Hydroxyquinidine (3) which has the 3-hydroxyl z … (3@-3-Hydroxyquinidine (2) which contains the 3-hydroxyl …
Number of citations: 32 www.sciencedirect.com
TL Nielsen, BB Rasmussen, JP Flinois, P Beaune… - … of Pharmacology and …, 1999 - ASPET
… An HPLC method was developed to assay the metabolites (3S)-3-hydroxyquinidine (3-OH-Q) and quinidine N-oxide (Q-N-OX) formed during incubation with microsomes from human …
Number of citations: 112 jpet.aspetjournals.org
LD Bowers, KM Nelson, R Connor… - Therapeutic drug …, 1985 - journals.lww.com
… We present here evidence to support the action of (3S)-3hydroxyquinidine (3-OHQ) in life-threatening cardiotoxicity, including a case report of the episode that prompted this …
Number of citations: 5 journals.lww.com

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